5-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)triazolidine-4-carboxamide
Description
Properties
IUPAC Name |
5-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O/c1-9-7-12(5-6-13(9)18)19-16(23)15-14(20-22-21-15)10-3-2-4-11(17)8-10/h2-8,14-15,20-22H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKISBISJZUQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2C(NNN2)C3=CC(=CC=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)triazolidine-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₆H₁₂ClFN₄O
- Molecular Weight : 330.75 g/mol
- IUPAC Name : 5-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)triazolidine-4-carboxamide
- Purity : Typically ≥95%
The biological activity of 5-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)triazolidine-4-carboxamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially disrupting metabolic pathways critical for cell survival.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Research has indicated that triazole derivatives, including 5-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)triazolidine-4-carboxamide, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against breast (MCF-7), colon, and lung cancer cell lines.
- IC₅₀ Values : Preliminary studies suggest that the compound demonstrates IC₅₀ values in the micromolar range, indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
| Cell Line | IC₅₀ (µM) | Comparison Drug | IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | 8.50 | 5-FU | 17.02 |
| MDA-MB-231 | 9.46 | 5-FU | 11.73 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Triazole derivatives are known for their broad-spectrum activity against various pathogens, including bacteria and fungi.
Case Studies and Research Findings
-
Study on Antiproliferative Activity :
A study evaluated the antiproliferative effects of several triazole derivatives on human cancer cell lines. The results indicated that compounds similar to 5-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)triazolidine-4-carboxamide showed promising activity, particularly in inhibiting the growth of MCF-7 cells through apoptosis induction . -
Mechanistic Insights :
Further investigations into the mechanism revealed that compounds in this class could induce reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells . This mechanism highlights the potential of such compounds as therapeutic agents in oncology. -
In Vivo Studies :
In vivo studies have begun to explore the efficacy of these compounds in animal models of cancer. Early results suggest significant tumor reduction when administered alongside established chemotherapeutics .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds related to triazolidines exhibit promising antimicrobial properties. For instance, studies on similar triazole derivatives have shown effectiveness against various strains of bacteria and fungi. The structural characteristics of 5-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)triazolidine-4-carboxamide suggest potential activity against resistant strains of pathogens, including Mycobacterium tuberculosis .
Anti-Tubercular Properties
Recent studies have highlighted the potential anti-tubercular activity of triazole compounds. For example, a related compound demonstrated effectiveness against both standard and multi-drug-resistant strains of Mycobacterium tuberculosis at concentrations as low as 5.5 µg/mL . This positions 5-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)triazolidine-4-carboxamide as a candidate for further investigation in anti-tuberculosis drug development.
Insecticidal Activity
The compound's structural features may also confer insecticidal properties, making it a candidate for development as an agricultural pesticide. Triazole derivatives have been explored for their ability to enhance the efficacy of existing insecticides while minimizing harm to non-target species .
Nano-formulation Enhancements
Recent advancements in nano-formulation techniques have shown that combining traditional insecticides with nano-sized carriers can significantly enhance their efficacy. Studies have demonstrated that nano-formulated insecticides based on triazole compounds can improve the control of pests like aphids while being less harmful to beneficial insects . This suggests that 5-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)triazolidine-4-carboxamide could be integrated into such formulations for improved pest management strategies.
- Anti-Tubercular Efficacy :
-
Insecticide Formulation :
- Research into the formulation of insecticides using nano-particles has shown enhanced performance against pests while maintaining safety for beneficial insects. The integration of triazole compounds like 5-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)triazolidine-4-carboxamide could lead to more effective pest management solutions .
Chemical Reactions Analysis
Oxidation Reactions
The triazolidine ring and aromatic substituents in the compound are susceptible to oxidation. Common oxidizing agents and observed transformations include:
Key Findings :
-
Oxidation of the triazolidine ring often destabilizes the heterocycle, leading to ring-opening products.
-
The 3-chlorophenyl group enhances electron withdrawal, accelerating oxidation at the carboxamide nitrogen .
Reduction Reactions
Reductive pathways focus on the triazolidine ring and carboxamide functionality:
Notable Observations :
-
Reduction of the carboxamide to an amine is feasible but requires controlled conditions to avoid over-reduction .
-
The 4-fluoro-3-methylphenyl group exhibits steric hindrance, slowing reduction kinetics compared to unsubstituted analogs .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites:
Comparative Reactivity :
-
The fluorine atom on the 4-fluoro-3-methylphenyl group reduces nucleophilic substitution rates at adjacent positions .
-
Chlorine on the phenyl ring directs electrophiles to the para position relative to itself .
Acylation and Condensation Reactions
The carboxamide group participates in acyl transfer and condensation:
Mechanistic Insights :
-
Acylation occurs preferentially at the triazolidine NH over the carboxamide NH due to lower steric hindrance .
-
Electron-withdrawing substituents on aldehydes improve Schiff base formation efficiency .
Comparative Reactivity Table: Triazolidine Carboxamides vs. Analogues
Key Research Findings
-
Catalytic Applications :
-
Biological Implications :
-
Industrial Synthesis :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
3-Chloro-N-Phenyl-Phthalimide
Core Structure : Phthalimide (isoindole-1,3-dione) with a chlorine atom at position 3 and a phenyl group at position 2 (Fig. 1, ).
Key Differences :
- The phthalimide core is aromatic and planar, contrasting with the non-aromatic, puckered triazolidine ring.
- Applications: Phthalimides are precursors for polyimides in high-temperature polymers . The triazolidine derivative’s applications remain speculative but may include bioactive roles due to its carboxamide group.
Electronic Effects : The electron-deficient phthalimide core favors charge-transfer interactions, whereas the triazolidine’s saturated structure may enhance solubility and conformational flexibility .
5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde
Core Structure : Pyrazole (five-membered aromatic di-azaheterocycle) with sulfanyl, trifluoromethyl, and aldehyde substituents ().
Key Differences :
- The pyrazole ring is aromatic and rigid, compared to the non-aromatic triazolidine.
- Substituents: The sulfanyl (S–) group in the pyrazole derivative increases polarizability, while the trifluoromethyl (CF₃) group enhances metabolic stability. In contrast, the triazolidine compound’s 4-fluoro-3-methylphenyl group balances lipophilicity and steric hindrance.
Reactivity : The aldehyde group in the pyrazole compound enables nucleophilic additions, whereas the triazolidine’s carboxamide may participate in hydrogen bonding .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility: The triazolidine derivative’s non-aromatic core may improve solubility compared to rigid aromatic systems like phthalimide or pyrazole, which are prone to π-π stacking .
- Substituent Effects : The 4-fluoro-3-methylphenyl group in the target compound likely reduces metabolic degradation compared to the pyrazole’s aldehyde, which is susceptible to oxidation.
- Synthetic Challenges : Triazolidines are less thermally stable than phthalimides, necessitating milder reaction conditions during synthesis .
Q & A
Q. What are the established synthetic routes for 5-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)triazolidine-4-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves sequential coupling reactions. Key steps include:
- Amide bond formation : Reacting 5-(3-chlorophenyl)triazolidine-4-carboxylic acid derivatives with 4-fluoro-3-methylaniline under carbodiimide-mediated conditions (e.g., EDCI/HOBt) in anhydrous dichloromethane at 0–25°C .
- Triazolidine ring stabilization : Using base catalysts (e.g., triethylamine) to prevent ring-opening side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity . Optimization parameters include solvent polarity (DMF for slower reactions to enhance selectivity) and temperature control to minimize decomposition .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d6) identify aromatic protons (δ 7.2–8.1 ppm), triazolidine NH signals (δ 5.5–6.0 ppm), and carboxamide carbonyls (δ 165–170 ppm) .
- X-ray Crystallography : Single-crystal analysis using SHELXL software refines bond lengths (e.g., C-N in triazolidine: ~1.45 Å) and dihedral angles to confirm stereochemistry .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+ at m/z 376.08) validate the molecular formula .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) to identify mechanistic targets .
- Solubility and stability : High-performance liquid chromatography (HPLC) to assess stability in PBS (pH 7.4) and DMSO .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?
- Substituent variation : Synthesize analogs with halogen substitutions (e.g., replacing 3-chlorophenyl with 3-bromophenyl) or modifying the 4-fluoro-3-methylphenyl group to assess potency changes .
- In silico modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or PARP-1, followed by MD simulations for stability analysis .
- Pharmacophore mapping : Identify critical hydrogen-bonding (triazolidine NH) and hydrophobic (chlorophenyl) features using Schrödinger Suite .
Q. How can contradictions between crystallographic and spectroscopic data be resolved?
- Crystallographic refinement : Use SHELXL’s TWINABS to address twinning or disorder in crystal structures, ensuring R-factors < 0.05 .
- Dynamic NMR : Variable-temperature NMR to detect conformational flexibility (e.g., triazolidine ring puckering) that may explain discrepancies in NOESY correlations .
Q. What strategies mitigate polymorphism during crystallization, and how do polymorphs affect bioactivity?
- Crystallization screening : Test solvents (e.g., acetonitrile vs. ethyl acetate) and cooling rates to isolate stable polymorphs .
- Bioactivity comparison : Dissolve polymorphs in DMSO and compare dissolution rates and IC₅₀ values in cellular assays .
Q. Which metabolic stability assays are critical for preclinical development?
- Liver microsomal assays : Incubate with rat/human microsomes and quantify parent compound degradation via LC-MS/MS .
- CYP450 inhibition : Fluorescent-based assays to assess interactions with CYP3A4/2D6 .
Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
